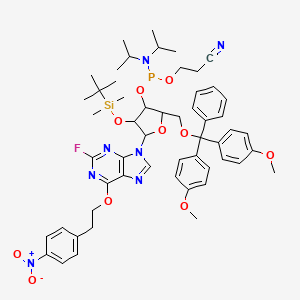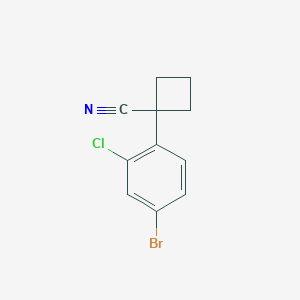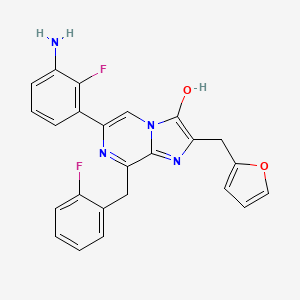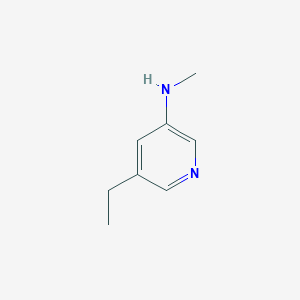
1,3-Di(3-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(3-thienyl)-2-propen-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse chemical properties and applications in various fields such as material science, medicinal chemistry, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Di(3-thienyl)-2-propen-1-one can be synthesized through various synthetic routes. One common method involves the condensation reaction between 3-thiophene carboxaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di(3-thienyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiophene derivatives with reduced double bonds, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, alkylated, or nitrated thiophene derivatives.
Applications De Recherche Scientifique
1,3-Di(3-thienyl)-2-propen-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Mécanisme D'action
The mechanism of action of 1,3-Di(3-thienyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing one sulfur atom.
2,5-Di(2-thienyl)pyrrole: A similar compound with two thiophene rings attached to a pyrrole ring.
3,4-Ethylenedioxythiophene (EDOT): A thiophene derivative with an ethylenedioxy group attached to the thiophene ring.
Uniqueness
1,3-Di(3-thienyl)-2-propen-1-one is unique due to its conjugated structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties .
Propriétés
Formule moléculaire |
C11H8OS2 |
|---|---|
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
(E)-1,3-di(thiophen-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+ |
Clé InChI |
AVXNUVHHGJELRS-OWOJBTEDSA-N |
SMILES isomérique |
C1=CSC=C1/C=C/C(=O)C2=CSC=C2 |
SMILES canonique |
C1=CSC=C1C=CC(=O)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)




![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)
